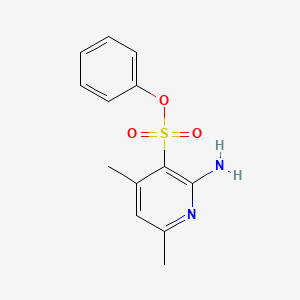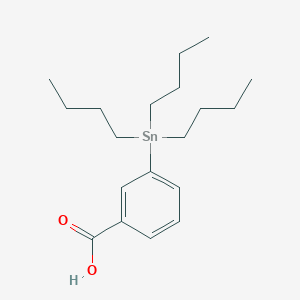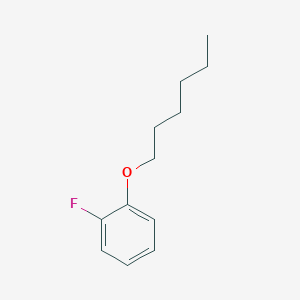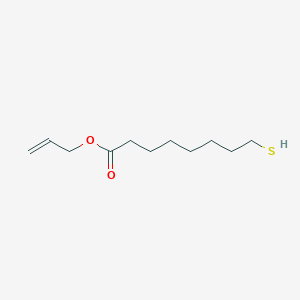![molecular formula C18H19N3O6S B12579056 [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid CAS No. 591767-71-4](/img/structure/B12579056.png)
[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structural features, which include a benzenesulfinyl group, a benzimidazole ring, and a methylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid typically involves multi-step organic reactions. One common approach is the condensation of benzenesulfinyl chloride with 1H-benzimidazole-2-yl-methylamine, followed by the introduction of the carbamic acid group through a reaction with methyl isocyanate. The final step involves the esterification of the resulting intermediate with 2-hydroxypropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfinyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of thiol derivatives
Substitution: Formation of nitro or halogenated benzimidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions allows for the design of prodrugs and targeted drug delivery systems.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The benzimidazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, the carbamic acid moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]-methylcarbamic acid
- [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-ethylcarbamic acid
- [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxybutanoic acid
Uniqueness
Compared to similar compounds, [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid stands out due to the presence of the 2-hydroxypropanoic acid moiety. This functional group enhances its solubility and bioavailability, making it more suitable for biological and medicinal applications. Additionally, the combination of benzenesulfinyl and benzimidazole groups provides a unique chemical reactivity profile, allowing for diverse synthetic modifications and applications.
Properties
CAS No. |
591767-71-4 |
|---|---|
Molecular Formula |
C18H19N3O6S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C15H13N3O3S.C3H6O3/c1-18(15(19)20)14-16-12-8-7-11(9-13(12)17-14)22(21)10-5-3-2-4-6-10;1-2(4)3(5)6/h2-9H,1H3,(H,16,17)(H,19,20);2,4H,1H3,(H,5,6) |
InChI Key |
ZGYNFPSOYUDOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CN(C1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)


![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)


![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)



![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

